![molecular formula C4H2FIO2S2 B2783369 5-Iodothiophene-2-sulfonyl fluoride CAS No. 2243520-95-6](/img/structure/B2783369.png)
5-Iodothiophene-2-sulfonyl fluoride
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Overview
Description
5-Iodothiophene-2-sulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a five-membered ring with one sulfur atom and four carbon atoms. The iodine atom in 5-iodothiophene-2-sulfonyl fluoride makes it a highly reactive compound, which can be used in various chemical reactions.
Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, such as 5-Iodothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis . They can be used to produce a variety of organic compounds, contributing to the development of new synthetic methods.
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used as bioactive probes due to their ability to form covalent bonds with certain biological targets . This makes them useful for studying biological processes and pathways.
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . They can be used to create a variety of biologically active compounds, potentially leading to the development of new drugs.
Materials Science
In materials science, sulfonyl fluorides can be used in the production of advanced materials . Their unique properties can contribute to the development of materials with improved performance.
Corrosion Inhibitors
Thiophene derivatives, such as 5-Iodothiophene-2-sulfonyl fluoride, are utilized in industrial chemistry as corrosion inhibitors . They can help protect metals and other materials from corrosion, extending their lifespan.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used to create materials with semiconducting properties, which are important in electronics.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology and lighting.
Biological Effects
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Mode of Action
Sulfonyl fluorides, in general, have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .
properties
IUPAC Name |
5-iodothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUFXWVOWYGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodothiophene-2-sulfonyl fluoride |
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